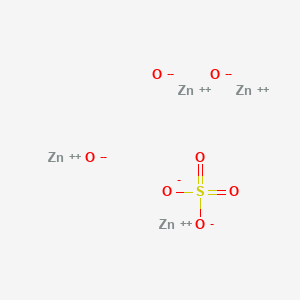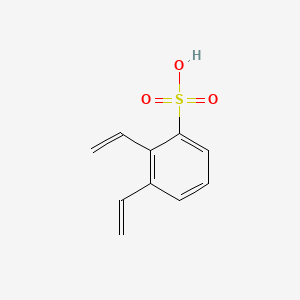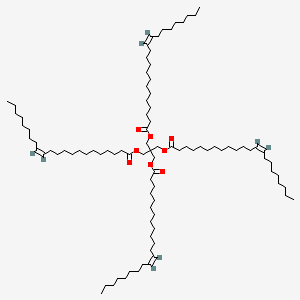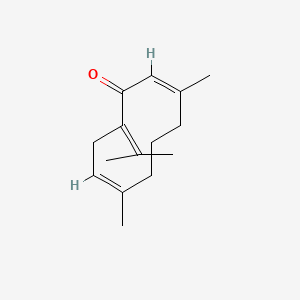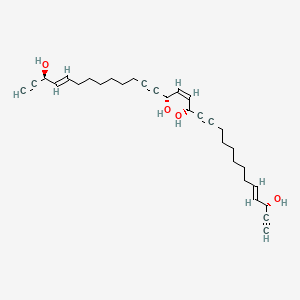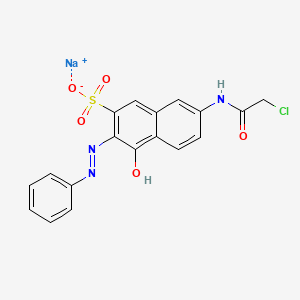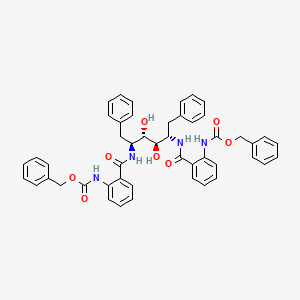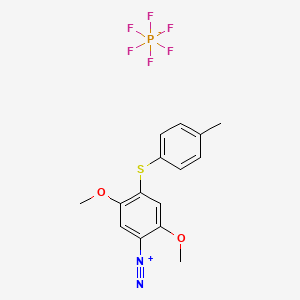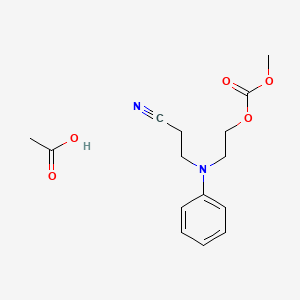![molecular formula C22H20BrNO B12693819 (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone CAS No. 140620-49-1](/img/structure/B12693819.png)
(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone is a complex organic compound with a unique structure that includes a bromophenyl group and a dimethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone typically involves multiple steps. One common method includes the reaction of 4-bromobenzophenone with 4-(dimethylaminomethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous zinc chloride or aluminum chloride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Similar structure but lacks the bromine atom.
Michler’s Ketone: Another related compound with similar functional groups.
Uniqueness
(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Numéro CAS |
140620-49-1 |
|---|---|
Formule moléculaire |
C22H20BrNO |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
(4-bromophenyl)-[4-[4-[(dimethylamino)methyl]phenyl]phenyl]methanone |
InChI |
InChI=1S/C22H20BrNO/c1-24(2)15-16-3-5-17(6-4-16)18-7-9-19(10-8-18)22(25)20-11-13-21(23)14-12-20/h3-14H,15H2,1-2H3 |
Clé InChI |
NPAPCTREASFGKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



